cis-N-methyl-cyclohexane-1,2-diamine
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Overview
Description
(1R,2S)-N1-methylcyclohexane-1,2-diamine is a chiral diamine compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-N1-methylcyclohexane-1,2-diamine typically involves the reduction of corresponding ketones or imines. One common method includes the reduction of (1R,2S)-N1-methylcyclohexane-1,2-dione using metal hydrides such as sodium borohydride or lithium aluminum hydride under controlled conditions . Another approach involves the catalytic hydrogenation of imines derived from cyclohexanone and methylamine .
Industrial Production Methods
Industrial production of (1R,2S)-N1-methylcyclohexane-1,2-diamine often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-pressure hydrogenation with metal catalysts such as palladium or platinum on carbon supports . This method allows for efficient large-scale production while maintaining the stereochemical integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-N1-methylcyclohexane-1,2-diamine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amine groups, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum on carbon.
Major Products
The major products formed from these reactions include N-substituted derivatives, imines, and ketones, depending on the reaction conditions and reagents used .
Scientific Research Applications
(1R,2S)-N1-methylcyclohexane-1,2-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (1R,2S)-N1-methylcyclohexane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in catalytic processes, thereby influencing the reactivity and selectivity of the reactions . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Phenylcyclopropanaminium: This compound shares similar stereochemistry but differs in its functional groups and applications.
(1R,2S)-2-Amino-1,2-diphenylethanol: Another chiral diamine with distinct chemical properties and uses.
Uniqueness
(1R,2S)-N1-methylcyclohexane-1,2-diamine is unique due to its specific stereochemistry and the presence of both amine groups on a cyclohexane ring. This configuration imparts distinct reactivity and makes it particularly valuable in asymmetric synthesis and catalysis .
Properties
Molecular Formula |
C7H16N2 |
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Molecular Weight |
128.22 g/mol |
IUPAC Name |
(1S,2R)-2-N-methylcyclohexane-1,2-diamine |
InChI |
InChI=1S/C7H16N2/c1-9-7-5-3-2-4-6(7)8/h6-7,9H,2-5,8H2,1H3/t6-,7+/m0/s1 |
InChI Key |
UZFSSDLWBZWJRU-NKWVEPMBSA-N |
Isomeric SMILES |
CN[C@@H]1CCCC[C@@H]1N |
Canonical SMILES |
CNC1CCCCC1N |
Origin of Product |
United States |
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